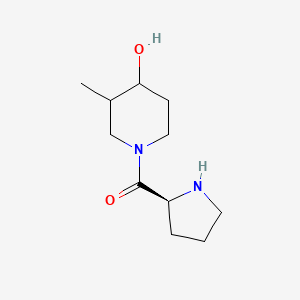
1-(L-Prolyl)-4-hydroxy-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(L-Prolyl)-4-hydroxy-3-methylpiperidine is a synthetic compound derived from L-proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxy group and a methyl group. The presence of the L-prolyl moiety adds to its biological significance, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(L-Prolyl)-4-hydroxy-3-methylpiperidine typically involves several steps, starting with the preparation of L-proline derivatives. One common method includes the use of heptafluorobutyl chloroformate for derivatization, followed by amidation with methylamine . Industrial production methods often involve microbial fermentation processes, where specific strains of microorganisms are engineered to produce the desired compound .
Chemical Reactions Analysis
1-(L-Prolyl)-4-hydroxy-3-methylpiperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur at the hydroxy or methyl groups, facilitated by reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. Major products formed from these reactions include various hydroxyproline derivatives and other modified piperidine compounds .
Scientific Research Applications
1-(L-Prolyl)-4-hydroxy-3-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used to study protein folding and stability due to its proline-derived structure.
Industry: The compound is utilized in the production of biodegradable polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(L-Prolyl)-4-hydroxy-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in proline metabolism. It also influences cellular pathways related to protein synthesis and degradation .
Comparison with Similar Compounds
1-(L-Prolyl)-4-hydroxy-3-methylpiperidine can be compared with other proline analogues, such as:
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in certain plants.
Trans-4-hydroxy-L-proline: The most abundant component of mammalian collagen.
Cis-4-hydroxy-L-proline: Another hydroxyproline derivative with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(4-hydroxy-3-methylpiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C11H20N2O2/c1-8-7-13(6-4-10(8)14)11(15)9-3-2-5-12-9/h8-10,12,14H,2-7H2,1H3/t8?,9-,10?/m0/s1 |
InChI Key |
KRZLDTUABBBHMH-KYHHOPLUSA-N |
Isomeric SMILES |
CC1CN(CCC1O)C(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC1CN(CCC1O)C(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


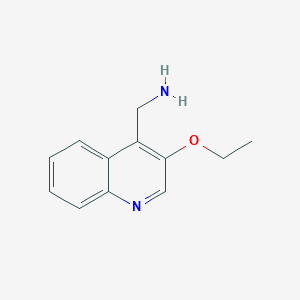
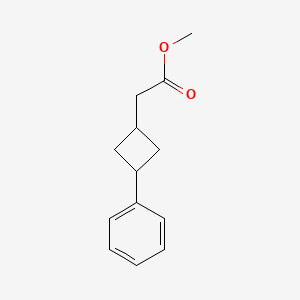
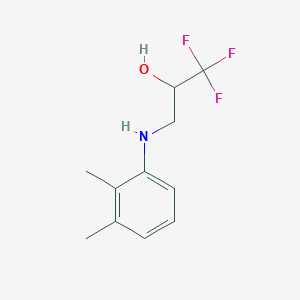
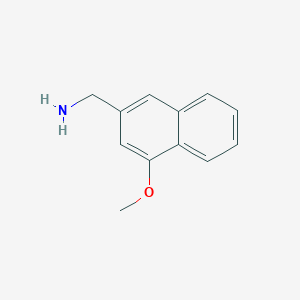
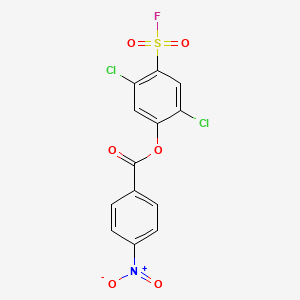
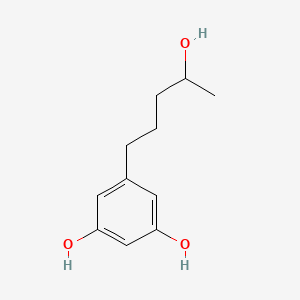
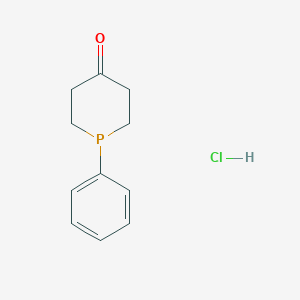
![(4R,9AS)-4-methylhexahydro-2H,6H-pyrazino[2,1-b][1,3]oxazin-6-one](/img/structure/B13344354.png)
![(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13344367.png)
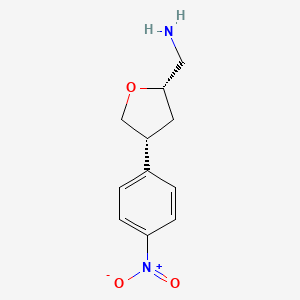
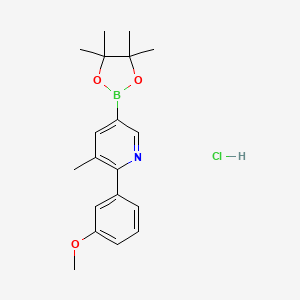
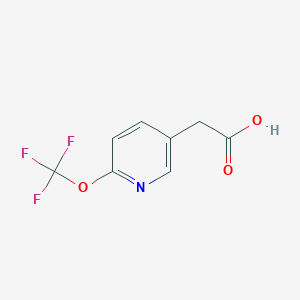
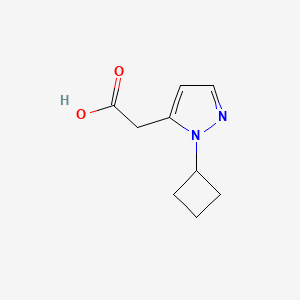
![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13344389.png)
